molecular formula C16H16N4O3S B2359735 N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 2034341-99-4

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2359735
CAS No.: 2034341-99-4
M. Wt: 344.39
InChI Key: QSJCJLUWRPPDAD-UHFFFAOYSA-N
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Description

N1-(2-(1H-Pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide (CAS 2034341-99-4) is a synthetic oxalamide-based compound with a molecular formula of C16H16N4O3S and a molecular weight of 344.39 g/mol . This chemical building block features a distinct molecular architecture incorporating furan, pyrazole, and thiophene heterocyclic rings, making it a valuable intermediate for medicinal chemistry and drug discovery research . While the specific biological activity of this exact molecule is under investigation, its structural features are of high interest. Patent literature indicates that closely related oxalamide compounds incorporating pyrazole and thiophene motifs are being explored as potent and selective modulators of biological targets such as the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8), which is implicated in thermosensation and pain . Other patented pyrazole derivatives have been investigated as inhibitors of Monoacylglycerol Lipase (MAGL), a key enzyme in the endocannabinoid system . This suggests potential research applications for this compound in developing novel neuroactive substances or analgesic agents. Researchers can utilize this high-quality building block to probe structure-activity relationships (SAR), develop new chemical probes, and explore novel therapeutic pathways. This product is intended for research and development purposes only and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c21-15(17-9-13-3-1-7-23-13)16(22)18-10-14(12-4-8-24-11-12)20-6-2-5-19-20/h1-8,11,14H,9-10H2,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJCJLUWRPPDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis is divided into four principal stages (Figure 1):

  • Pyrazole Ring Formation
  • Thiophene Ring Synthesis
  • Ethyl-Bridge Assembly
  • Oxalamide Backbone Construction

Each stage employs distinct reagents and conditions, as summarized in Table 1.

Table 1: Key Synthetic Steps and Conditions

Step Reagents/Conditions Purpose Reference
1 Hydrazine + 1,3-diketone Pyrazole ring formation
2 Paal-Knorr synthesis (1,4-diketone + S) Thiophene ring synthesis
3 Alkylation (e.g., bromoethane) Ethyl-bridge linkage ,
4 Oxalyl chloride + amines Oxalamide coupling ,,

Stepwise Preparation Methods

Pyrazole Ring Synthesis

The pyrazole core is synthesized via the Knorr pyrazole reaction , where hydrazine reacts with a 1,3-diketone under acidic or basic conditions. For example:

  • Hydrazine Hydrochloride (1.5 equiv) is added to 1,3-diketone (1.0 equiv) in ethanol.
  • The mixture is refluxed at 80°C for 6–8 hours, yielding 1H-pyrazole derivatives.

Critical Considerations :

  • Excess hydrazine ensures complete cyclization.
  • Electron-withdrawing substituents on the diketone enhance reaction rates.
Thiophene Ring Formation

The thiophene moiety is constructed via the Paal-Knorr synthesis , which cyclizes 1,4-diketones with sulfur:

  • 1,4-Diketone (1.0 equiv) and Sulfur (2.0 equiv) are heated in toluene at 110°C.
  • After 12 hours, the thiophene product is isolated via column chromatography.

Mechanistic Insight :
Sulfur acts as a nucleophile, attacking carbonyl carbons to form the thiophene ring. Steric hindrance in diketones may necessitate higher temperatures.

Ethyl-Bridge Assembly

Linking the pyrazole and thiophene units requires alkylation to introduce the ethyl spacer:

  • Pyrazole-thiophene Intermediate (1.0 equiv) is treated with 1,2-dibromoethane (1.2 equiv) in DMF.
  • Potassium carbonate (2.0 equiv) is added as a base, and the reaction proceeds at 60°C for 24 hours.

Purification :
The product is washed with ethyl acetate and recrystallized from isobutyl acetate/methyl cyclohexane.

Oxalamide Backbone Construction

The final step involves coupling the ethyl-linked intermediate with furfurylamine via oxalyl chloride-mediated amidation :

  • Ethyl-linked Amine (1.0 equiv) is dissolved in dry THF under nitrogen.
  • Oxalyl Chloride (2.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 2 hours.
  • Furan-2-ylmethylamine (1.1 equiv) and triethylamine (3.0 equiv) are introduced, and the mixture is refluxed for 6 hours.

Optimization Notes :

  • Excess oxalyl chloride ensures complete activation of the oxalic acid intermediate.
  • Triethylamine scavenges HCl, preventing side reactions.

Alternative Synthetic Routes

Vilsmeier-Haack Formylation

Incorporate aldehyde groups into the pyrazole or thiophene rings for subsequent reductive amination:

  • Treat the pyrazole-thiophene intermediate with POCl3/DMF at 0°C.
  • Quench with ice to yield the formylated product, which is then reduced to the amine.
Solid-Phase Synthesis

Immobilize the pyrazole-thiophene ethylamine on resin, followed by sequential coupling with oxalic acid derivatives and furfurylamine.

Challenges and Solutions

  • Low Yields in Alkylation : Use polar aprotic solvents (e.g., DMF) and phase-transfer catalysts to enhance reactivity.
  • Oxalamide Hydrolysis : Employ anhydrous conditions and molecular sieves to minimize water exposure.

Analytical Validation

Purity Assessment :

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water gradient).
  • 1H NMR (DMSO-d6): δ 8.21 (s, 1H, pyrazole), 7.45–6.78 (m, thiophene/furan), 4.35 (t, ethyl bridge).

Industrial-Scale Considerations

  • Cost Efficiency : Replace column chromatography with antisolvent crystallization (e.g., methylcyclohexane).
  • Sustainability : Recover DMF via distillation and reuse in subsequent batches.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it useful in the development of new materials or catalysts.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In industry, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Analogues

The compound shares structural homology with the following oxalamide derivatives:

Compound Name Key Substituents Reported Applications Reference
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridin-2-ylethyl Umami flavor enhancer (Savorymyx®)
GMC-1: N1-(4-Bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide 4-Bromophenyl, isoindoline-1,3-dione Antimicrobial activity
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (Compound 7) Pyrazole-methyl, thiazol-2-amine Not specified (synthetic example)

Key Structural Differences :

  • S336 (FEMA 4233) lacks the thiophene and furan groups but includes aromatic methoxy and pyridine groups, enhancing its flavor-enhancing properties .
  • GMC-1 replaces the heterocyclic thiophene/furan with a bromophenyl and isoindoline-dione group, shifting its application toward antimicrobial uses .
  • Compound 7 features a simpler pyrazole-thiazole scaffold without the oxalamide linkage, limiting direct functional comparability .
Functional and Metabolic Comparisons
  • Potency : S336 exhibits potent umami taste modulation (EC₅₀ ~0.2 μM in hTAS1R1/hTAS1R3 assays), whereas the target compound’s bioactivity remains uncharacterized in the literature .
  • Metabolism : S336 undergoes rapid hepatic metabolism in rats without amide bond hydrolysis, a trait likely shared by the target compound due to its analogous oxalamide core . In contrast, GMC derivatives are metabolized via oxidative pathways due to their bromophenyl substituents .
  • The thiophene and furan groups in the target compound may alter toxicity profiles, as these heterocycles are prone to cytochrome P450-mediated oxidation .

Biological Activity

N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound notable for its diverse biological activities. This compound integrates multiple heterocyclic structures, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C16H16N4O3SC_{16}H_{16}N_{4}O_{3}S, with a molecular weight of 344.4 g/mol. The compound features a pyrazole ring, a thiophene moiety, and an oxalamide functional group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H16N4O3S
Molecular Weight344.4 g/mol
CAS Number2034341-99-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that compounds containing pyrazole and thiophene rings exhibit a range of biological activities:

  • Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly due to its antioxidant capabilities. It may modulate ion channels involved in pain pathways, providing therapeutic avenues for pain management.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial effects against various bacterial strains. For instance, studies on related pyrazole derivatives have shown promising results against Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Pyrazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further investigation into specific cancer types could elucidate the compound's efficacy.

Study 1: Anti-inflammatory Effects

In a recent study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity. The results indicated that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This highlights the potential of this compound in developing new anti-inflammatory therapies.

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. The findings suggested that these compounds could significantly reduce neuronal damage by modulating oxidative stress pathways, supporting their use in neurodegenerative disease treatments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(furan-2-ylmethyl)oxalamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling oxalic acid derivatives with functionalized amines. Key steps include:

  • Step 1 : Condensation of 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethylamine with oxalyl chloride under inert conditions.
  • Step 2 : Subsequent reaction with furan-2-ylmethylamine, using a base like triethylamine to neutralize HCl byproducts.
  • Optimization : Temperature control (0–5°C for exothermic steps) and solvent selection (e.g., DMF for solubility) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., thiophene C-H coupling at δ 7.1–7.3 ppm).
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3200 cm⁻¹ (N-H stretch) validate functional groups.
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. Use restraints for disordered thiophene or pyrazole moieties to improve electron density maps .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across assay systems?

  • Methodology :

  • Assay Validation : Replicate experiments using orthogonal methods (e.g., fluorescence-based vs. luminescence assays) to rule out interference from the compound’s heteroaromatic rings.
  • Dose-Response Curves : Test a broad concentration range (1 nM–100 µM) to identify non-linear effects.
  • Control Experiments : Include structurally analogous inactive compounds to isolate target-specific effects. Contradictions may arise from off-target interactions or assay-specific conditions (e.g., pH sensitivity of the oxalamide group) .

Q. What computational strategies predict binding affinity and mechanism of action?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Prioritize flexible docking for the pyrazole ring’s conformational variability.
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.
  • Free Energy Calculations : Apply MM-GBSA to estimate binding energies, focusing on contributions from the furan and thiophene moieties .

Q. What are critical considerations for SAR studies modifying pyrazole and thiophene moieties?

  • Methodology :

  • Stepwise Substitution : Replace pyrazole with imidazole or triazole to assess steric/electronic effects on bioactivity.
  • Thiophene Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to evaluate π-stacking interactions.
  • Activity Monitoring : Use high-throughput screening (HTS) for IC₅₀ determination against target enzymes. SAR trends often correlate with logP changes from hydrophobic substituents .

Q. How should researchers refine crystal structures with poor electron density in specific moieties?

  • Methodology :

  • SHELXL Tools : Apply "DELU" and "SIMU" restraints to manage disorder in flexible groups (e.g., the furan-2-ylmethyl chain).
  • Twinned Data : Use the TWIN command for non-merohedral twinning. Validate with R₁ and wR₂ metrics (target < 0.05).
  • Validation Software : Check geometry with PLATON and ADDSYM to detect missed symmetry elements .

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